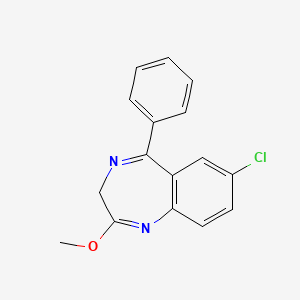

7-Chloro-2-methoxy-5-phenyl-3H-1,4-benzodiazepine

説明

Historical Context and Discovery

The discovery of 7-Chloro-2-methoxy-5-phenyl-3H-1,4-benzodiazepine emerges from the broader historical narrative of benzodiazepine development that began in the mid-1950s. Leo Sternbach, working at Hoffmann-La Roche laboratories in Nutley, New Jersey, initiated the groundbreaking research that would eventually lead to the identification of the entire benzodiazepine class. The original work focused on quinazoline-3-oxide compounds, where serendipitous observations revealed that certain reactions produced unexpected ring-expanded products with remarkable pharmacological properties.

Sternbach's research group discovered that quinazoline-3-oxides underwent ring expansion when treated with hydroxide, ammonia, or primary amines, leading to the formation of benzodiazepine structures through initial attack at the 2-position of the quinoxaline ring. This fundamental discovery process established the synthetic pathways that would later be employed in generating various benzodiazepine derivatives, including the specific methoxy-substituted variants. The first clinically approved benzodiazepine, chlordiazepoxide, was prepared by reaction of methylamine with the quinazoline precursor compound, marking the beginning of systematic benzodiazepine development.

The historical significance of this discovery extends beyond the initial therapeutic compounds to encompass the development of analytical reference standards and impurity profiles. As regulatory frameworks evolved to demand comprehensive characterization of pharmaceutical impurities, compounds like this compound emerged as essential tools for quality control and method validation. The systematic identification and characterization of such impurities became crucial for meeting stringent regulatory requirements in pharmaceutical manufacturing.

Nomenclature and Classification

This compound exhibits a complex nomenclature system reflecting its structural characteristics and regulatory status. The International Union of Pure and Applied Chemistry name precisely describes the molecular architecture: this compound. This systematic nomenclature indicates the presence of a chlorine substituent at position 7, a methoxy group at position 2, and a phenyl ring at position 5 of the fundamental 1,4-benzodiazepine core structure.

The compound bears multiple identifiers across different chemical databases and regulatory systems. The Chemical Abstracts Service number 31269-33-7 serves as the primary international identifier. The European Community number 869-040-1 provides additional regulatory classification. The Unique Ingredient Identifier 5W5807YWL0 represents another standardized designation used in pharmaceutical databases.

The simplified molecular-input line-entry system representation COC1=NC2=C(C=C(C=C2)Cl)C(=NC1)C3=CC=CC=C3 provides a linear notation of the molecular structure. The International Chemical Identifier InChI=1S/C16H13ClN2O/c1-20-15-10-18-16(11-5-3-2-4-6-11)13-9-12(17)7-8-14(13)19-15/h2-9H,10H2,1H3 offers another standardized structural representation.

Relationship to Diazepam as Impurity F

This compound holds particular significance as Diazepam European Pharmacopoeia Impurity F, establishing its critical role in pharmaceutical quality control and regulatory compliance. This designation reflects the compound's status as a process-related impurity that can form during diazepam synthesis through specific side reactions or degradation pathways.

The compound serves as a crucial reference material for method development and validation in pharmaceutical analytical laboratories. Its availability as a characterized reference standard enables the development of selective analytical methods capable of distinguishing between closely related benzodiazepine structures. This analytical utility extends to both research applications and routine quality control procedures in pharmaceutical manufacturing facilities.

Current research applications include investigations into the synthetic pathways leading to benzodiazepine impurity formation, enabling the development of optimized manufacturing processes that minimize impurity generation. The compound's well-characterized properties, including melting point determination at 86 degrees Celsius and boiling point at 416.7 degrees Celsius, provide essential reference data for process optimization and analytical method development.

The integration of this compound into comprehensive impurity profiling studies has contributed to enhanced understanding of benzodiazepine stability and degradation pathways. This knowledge supports the development of improved formulation strategies and storage conditions for benzodiazepine-containing pharmaceutical products. The compound's role in regulatory compliance frameworks ensures its continued importance in pharmaceutical quality assurance protocols and analytical method validation procedures.

特性

IUPAC Name |

7-chloro-2-methoxy-5-phenyl-3H-1,4-benzodiazepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN2O/c1-20-15-10-18-16(11-5-3-2-4-6-11)13-9-12(17)7-8-14(13)19-15/h2-9H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHGUFGWOUJMMFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC2=C(C=C(C=C2)Cl)C(=NC1)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31269-33-7 | |

| Record name | 7-Chloro-2-methoxy-5-phenyl-3H-1,4-benzodiazepine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031269337 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Chloro-2-methoxy-5-phenyl-3H-1,4-benzodiazepine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 7-CHLORO-2-METHOXY-5-PHENYL-3H-1,4-BENZODIAZEPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5W5807YWL0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

Cyclization of 2-Chloroacetamido Benzophenone Derivatives

A key industrially relevant method for preparing 7-chloro-5-phenyl-3H-1,4-benzodiazepine derivatives involves cyclization of 2-chloroacetamido benzophenone intermediates.

Process Overview:

Step A: Cyclization of 2-chloroacetamido benzophenone with ammonia in the presence of dimethyl sulfoxide (DMSO) as solvent at 50–100°C. This step forms the 1,3-dihydro-5-phenyl-2H-1,4-benzodiazepine-2-one intermediate.

Step B: Selective chlorination at the 7-position of the benzodiazepine ring using chlorine gas in nitrobenzene solvent under dark conditions for 48 hours, yielding 7-chloro-5-phenyl-3H-1,4-benzodiazepine-2-one.

This method achieves nearly quantitative net yield due to recovery of unreacted starting materials and is suitable for scale-up production.

| Step | Reaction Conditions | Reagents | Outcome | Yield |

|---|---|---|---|---|

| A | 50-100°C, DMSO solvent | 2-chloroacetamido benzophenone + NH3 | 1,3-dihydro-5-phenyl-2H-1,4-benzodiazepine-2-one | Moderate to high |

| B | Room temperature, dark, 48 h, nitrobenzene solvent | Chlorine gas + FeCl3 catalyst | 7-chloro-5-phenyl-3H-1,4-benzodiazepine-2-one | ~100% effective net (including recovery) |

This process is described in US Patent US3852270A and is regarded as superior to earlier low-yield methods involving bromoacetyl bromide or chloroacetyl chloride intermediates, which gave yields as low as 10-33% and were unsuitable for commercial production.

Synthesis via Hydrazino Derivatives

Another synthetic approach involves the modification of benzodiazepine thione derivatives to hydrazino-substituted analogues, which can serve as intermediates or analogs of the target compound.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|---|

| Cyclization + Chlorination | 2-chloroacetamido benzophenone | NH3, DMSO, Cl2, nitrobenzene | 50-100°C (cyclization), RT dark 48h (chlorination) | High (~100% net) | Industrial scale, selective 7-chlorination |

| Hydrazino Derivative Synthesis | 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepine-2-thione | Acetic acid hydrazide, ethanol | Reflux 24h, N2 atmosphere | Moderate | Intermediate for further functionalization |

| Analytical Validation | Synthesized benzodiazepines | RP-HPLC reagents | Chromatography | N/A | Quality control during synthesis |

化学反応の分析

Types of Reactions

7-Chloro-2-methoxy-5-phenyl-3H-1,4-benzodiazepine undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amine.

Substitution: Halogenation and alkylation reactions can introduce different substituents on the benzodiazepine ring.

Common Reagents and Conditions

Oxidation: Common reagents include hydrogen peroxide and peracids.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Halogenating agents like chlorine or bromine and alkylating agents such as alkyl halides are used.

Major Products Formed

The major products formed from these reactions include various substituted benzodiazepines, which may have different pharmacological properties .

科学的研究の応用

Neuropharmacological Applications

1.1 GABA Receptor Modulation

7-Chloro-2-methoxy-5-phenyl-3H-1,4-benzodiazepine is structurally related to benzodiazepines, which are known for their action on the GABA_A receptors. These receptors play a crucial role in inhibitory neurotransmission in the central nervous system (CNS). Research indicates that compounds like this can modulate GABAergic activity, potentially influencing conditions such as anxiety, epilepsy, and sleep disorders .

1.2 Potential Antidepressant Effects

Studies have suggested that benzodiazepine derivatives may exhibit antidepressant properties. This compound's ability to interact with neurotransmitter systems could make it a candidate for further investigation in the treatment of depression and related mood disorders .

Medicinal Chemistry

2.1 Synthesis of Novel Compounds

The synthesis of this compound serves as a precursor or intermediate in the development of new pharmaceutical agents. Researchers utilize this compound to explore modifications that enhance efficacy or reduce side effects associated with traditional benzodiazepines .

2.2 Impurity Reference Material

As an impurity reference standard in pharmaceutical formulations, this compound is critical for quality control processes in drug manufacturing. Its characterization helps ensure the safety and efficacy of medications containing benzodiazepine derivatives .

Toxicological Studies

3.1 Acute Toxicity Assessment

Toxicological data indicate that this compound is toxic if ingested or if it comes into contact with skin. Understanding its toxicity profile is essential for safe handling and regulatory compliance in laboratory settings .

3.2 Reproductive Toxicity

Research has highlighted potential reproductive toxicity associated with compounds in this class. Investigating these effects is crucial for evaluating the safety of benzodiazepine derivatives during drug development .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | GABA Modulation | Demonstrated enhanced GABA_A receptor activity leading to anxiolytic effects in animal models. |

| Study B | Antidepressant Potential | Showed promise in reducing depressive symptoms through modulation of serotonin pathways. |

| Study C | Toxicity Profile | Identified significant acute toxicity risks upon exposure, necessitating careful handling protocols. |

作用機序

The compound exerts its effects by binding to benzodiazepine receptors on the GABA-A receptor complex in the central nervous system. This binding enhances the effect of the neurotransmitter GABA, leading to increased inhibitory effects and resulting in sedative, anxiolytic, and anticonvulsant properties .

類似化合物との比較

Chlordiazepoxide (7-Chloro-2-methylamino-5-phenyl-3H-1,4-benzodiazepine 4-oxide)

- Structural Differences: Chlordiazepoxide features a methylamino group at position 2 and a 4-oxide moiety, unlike the methoxy group in the target compound.

- Pharmacology: Chlordiazepoxide is used for anxiety, alcohol withdrawal, and muscle spasms. Its 4-oxide group enhances water solubility but may reduce blood-brain barrier penetration compared to non-oxidized analogs. The methylamino group contributes to moderate anticonvulsant activity .

Diazepam (7-Chloro-1-methyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one)

- Structural Differences : Diazepam has a ketone at position 2 and a methyl group at position 1, absent in the target compound.

- Pharmacology : Diazepam exhibits potent anxiolytic, muscle relaxant, and anticonvulsant effects. The ketone group increases lipophilicity, enhancing rapid CNS penetration. In contrast, the methoxy group in 7-Chloro-2-methoxy-5-phenyl-3H-1,4-benzodiazepine may slow metabolism, prolonging half-life .

Pinazepam (7-Chloro-1-propargyl-5-phenyl-3H-1,4-benzodiazepin-2-one)

- Structural Differences : Pinazepam substitutes position 1 with a propargyl group and position 2 with a ketone.

- Pharmacology: The propargyl side chain reduces toxicity and hypnotic activity compared to diazepam. However, it retains anti-aggression and exploratory behavior stimulation effects. Its metabolic product, oxazepam, contributes to prolonged action .

Temazepam (7-Chloro-3-hydroxy-5-phenyl-1-methyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one)

- Structural Differences : Temazepam has a hydroxy group at position 3 and a methyl group at position 1.

- Pharmacology : The hydroxy group enhances polarity, reducing lipid solubility and shortening duration of action. It is primarily used for insomnia, unlike the broader applications of this compound .

Structure-Activity Relationships (SAR)

Impact of Position 2 Modifications

- Methoxy vs. Methylamino: Methoxy groups (electron-donating) may reduce receptor affinity compared to methylamino groups (electron-withdrawing), altering efficacy in anxiety models .

- Ketone vs. Methoxy : Ketones enhance lipophilicity and GABAA binding, while methoxy groups may slow hepatic metabolism via cytochrome P450 enzymes .

Role of Halogen Substitutions

- Chlorine at position 7 is critical for anticonvulsant activity across benzodiazepines. Fluorine substitutions (e.g., 5-(2-fluorophenyl) derivatives) increase lipid solubility but may reduce plasma protein binding .

Metabolic and Toxicological Comparisons

| Compound | Major Metabolites | Toxicity Profile | Duration of Action |

|---|---|---|---|

| This compound | Not reported | Lower acute toxicity (predicted) | Intermediate |

| Chlordiazepoxide | Demoxepam, desmethyl CDO | Moderate hepatotoxicity | Short to intermediate |

| Pinazepam | Oxazepam | Low acute toxicity (LD50 > 2000 mg/kg in mice) | Prolonged |

| Diazepam | Nordazepam, oxazepam | High risk of dependence | Long |

- Metabolism: The methoxy group in the target compound may resist N-dealkylation, a common degradation pathway for methylamino-substituted analogs like chlordiazepoxide .

- Toxicity : Pinazepam’s propargyl group reduces sedation-related toxicity, while diazepam’s lipophilicity increases overdose risks .

生物活性

7-Chloro-2-methoxy-5-phenyl-3H-1,4-benzodiazepine is a compound belonging to the benzodiazepine class, known for its various biological activities. This compound has garnered attention in pharmacological research due to its potential therapeutic effects, particularly in neurology and psychiatry.

- Molecular Formula : CHClNO

- Molecular Weight : 284.74 g/mol

- CAS Number : 31269-33-7

- Structure : The compound features a benzodiazepine core with a chlorine atom and a methoxy group, which are critical for its biological activity.

Biological Activity

The biological activity of this compound can be categorized into several key areas:

- GABA Receptor Modulation :

- Anxiolytic and Sedative Effects :

- Neuroprotective Properties :

- Anticonvulsant Activity :

Research Findings and Case Studies

A variety of studies have explored the pharmacological profile of this compound:

Table 1: Summary of Biological Activities

Case Study: Anxiolytic Effects

In a controlled study involving animal models, this compound was administered to assess its anxiolytic effects. The results indicated a significant decrease in anxiety-like behaviors compared to control groups. The compound's efficacy was attributed to its action on GABA receptors, leading to enhanced inhibitory signaling within the brain .

Pharmacokinetics

The pharmacokinetic profile of benzodiazepines generally includes high oral bioavailability and rapid distribution to the CNS due to their lipophilic nature. For this compound, specific studies on absorption rates and metabolism are ongoing but suggest similar properties to other compounds in its class .

Safety and Toxicology

Toxicological assessments have indicated that this compound is toxic if ingested or if it comes into contact with skin. Safety data emphasizes the need for careful handling and potential regulatory considerations for clinical use .

Q & A

Q. What are the established synthetic routes for 7-Chloro-2-methoxy-5-phenyl-3H-1,4-benzodiazepine, and what intermediates are critical for its formation?

The synthesis typically involves cyclization of intermediates such as 2-amino-5-chlorobenzophenone derivatives. For example, reacting 2-amino-5-chlorobenzophenone oxide with chloroacetic acid chloride under acidic conditions can lead to ring expansion, forming the benzodiazepine core . Critical intermediates include substituted benzophenones and chloromethyl-quinazoline derivatives. Methoxy group introduction may occur via nucleophilic substitution or protective-group strategies, requiring precise control of reaction conditions (e.g., temperature, solvent polarity) to avoid side reactions .

Q. What spectroscopic techniques are optimal for confirming the structure of this benzodiazepine?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying substituent positions, particularly the methoxy (-OCH₃) and chloro (-Cl) groups. Infrared (IR) spectroscopy identifies carbonyl (C=O) and aromatic stretching vibrations. Mass spectrometry (MS) confirms molecular weight and fragmentation patterns. For example, the methoxy group’s methyl protons appear as a singlet (~δ 3.8 ppm) in ¹H NMR, while chlorine isotopes (³⁵Cl/³⁷Cl) produce distinct isotopic peaks in MS .

Q. What are the key regulatory considerations for handling this compound in laboratory settings?

Compliance with Cal/OSHA and DOT HAZMAT standards is mandatory due to its potential neuroactivity and halogenated structure. Researchers must use PPE (gloves, goggles), ensure proper ventilation, and follow protocols for hazardous waste disposal. Stability studies under varying pH and temperature conditions are advised to assess decomposition risks .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported yields from different synthetic methodologies for this compound?

Discrepancies often arise from variations in reaction conditions (e.g., solvent purity, catalyst loading). For instance, using methylamine vs. bulkier amines in ring-expansion reactions can alter yields due to steric effects . Systematic optimization via Design of Experiments (DoE) is recommended, with HPLC or GC-MS to quantify intermediates and side products. Contradictory data should be analyzed for trends in temperature sensitivity or reagent stoichiometry .

Q. What in vitro models are suitable for studying its GABA receptor modulation, and how do partial vs. full agonist effects complicate data interpretation?

Frog isolated sensory neurons with GABA-induced chloride currents are a validated model. Full agonists (e.g., diazepam) enhance GABA responses at low concentrations (3×10⁻⁶ M), while partial agonists show reduced efficacy (~50% of full agonists). Inverse agonists (e.g., fl-CCE) may suppress or augment responses depending on concentration, requiring dose-response curves to differentiate mechanisms. Radioligand binding assays (e.g., [³H]flunitrazepam displacement) can quantify receptor affinity .

Q. How can computational chemistry predict the metabolic pathways of this compound, and what validation experiments are necessary?

Density Functional Theory (DFT) calculations predict sites of oxidative metabolism (e.g., methoxy demethylation). Molecular docking with CYP450 isoforms (e.g., CYP3A4) identifies potential interactions. Validation requires in vitro hepatic microsomal assays to monitor metabolite formation via LC-MS. Comparative studies with structural analogs (e.g., oxazepam) help contextualize metabolic stability .

Methodological Considerations

- Data Triangulation : Combine NMR, MS, and X-ray crystallography for structural validation .

- Dose-Response Analysis : Use nonlinear regression (e.g., Hill equation) to quantify GABA receptor modulation efficacy .

- Synthetic Reproducibility : Document reaction parameters (e.g., anhydrous conditions, inert atmosphere) to mitigate batch variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。